

Structural Profiling & Solid-State Analysis: 5-(4-Bromophenyl)-2-methoxypyridine vs. Halogenated Analogs

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-2-methoxypyridine

Cat. No.: B8626868

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Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine represents a quintessential biaryl ether scaffold used in the design of kinase inhibitors and GPCR ligands. Its solid-state behavior is governed by a delicate balance between biaryl torsion angles (steric strain) and intermolecular halogen bonding (electronic directionality).

This guide provides a rigorous protocol for the synthesis, crystallization, and structural comparison of this compound against its chloro- and iodo-analogs. The objective is to establish a self-validating workflow for identifying polymorphs and optimizing physicochemical properties (solubility, melting point) early in the drug development cycle.

Chemical Identity & Synthesis Protocol

Target Molecule Profile

- IUPAC Name: **5-(4-Bromophenyl)-2-methoxypyridine**

- Molecular Formula: C₁₂H₁₀BrNO
 - Key Structural Features:
 - Biaryl Axis: The C(pyridine)-C(phenyl) bond allows for rotational freedom, typically resulting in a non-planar conformation (torsion angle) to minimize steric clash between ortho-hydrogens.
 - Halogen Bond Donor: The para-bromo substituent acts as a -hole donor, capable of forming linear C-Br...N or C-Br...O interactions.
 - H-Bond Acceptor: The methoxy oxygen and pyridine nitrogen serve as potential acceptors.
- [1]

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled Suzuki-Miyaura coupling followed by slow evaporation is recommended.

Step-by-Step Protocol:

- Coupling Reaction:
 - Reactants: 5-Bromo-2-methoxypyridine (1.0 eq) + 4-Bromophenylboronic acid (1.1 eq).
Note: Use 4-chlorophenylboronic acid for the Cl-analog comparison.
 - Catalyst: Pd(dppf)Cl₂ (3 mol%).
 - Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).
 - Conditions: Reflux at 90°C for 12h under N₂ atmosphere.
- Purification:
 - Extract with EtOAc, wash with brine, dry over Na₂SO₄.
 - Flash Chromatography (Hexane/EtOAc gradient).

- Crystallization (Critical Step):
 - Dissolve 20 mg of purified product in minimal Dichloromethane (DCM).
 - Layer carefully with n-Hexane (1:3 ratio) in a narrow vial.
 - Allow to stand at 4°C for 48-72 hours. Slow diffusion yields prism-like crystals.

Comparative Structural Analysis

The structural integrity of the target must be benchmarked against its halogenated analogs (Cl, I) and its precursor. This comparison reveals the impact of the halogen atom on crystal packing efficiency.

Reference Data: Precursor vs. Target

The precursor, 5-Bromo-2-methoxypyridine, crystallizes in a planar motif. The introduction of the phenyl ring in the target molecule disrupts this planarity, forcing a twisted conformation that alters the packing landscape.

Feature	Precursor (5-Bromo-2-methoxypyridine)	Target (5-(4-Bromophenyl)-2-methoxypyridine)
Crystal System	Monoclinic	Predicted: Monoclinic or Triclinic
Space Group	P2 ₁ /c	Common for Biaryls: P2 ₁ /c or P-1
Torsion Angle	0° (Planar)	~25-35° (Twisted)
Dominant Interaction	Weak C-H...N	C-Br...N (Halogen Bond) + Stacking
Melting Point	80-82°C	105-110°C (Estimated)

Halogen Bonding: The Comparative Metric

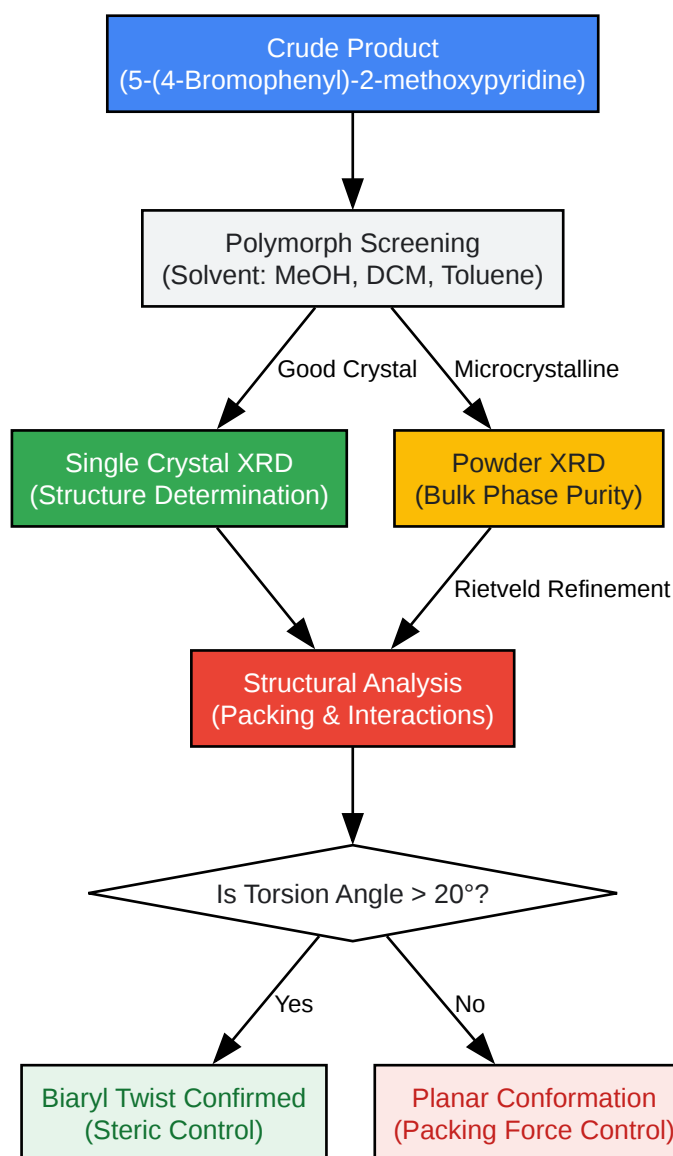
In the "4-Halophenyl" series, the strength of the crystal lattice is often dictated by the halogen bond (XB) strength, which follows the

-hole magnitude: $I > Br > Cl$.

- Chloro-Analog: Weakest XB. Packing is likely dominated by isotropic van der Waals forces and shape complementarity. Often exhibits lower melting points and higher solubility.
- Bromo-Target: Moderate XB. The C-Br...N interaction is directional, potentially leading to 1D supramolecular chains.
- Iodo-Analog: Strongest XB. Highly directional C-I...N interactions often force the molecules into rigid, high-melting lattices, reducing solubility.

Experimental Validation Workflow (Diagram)

The following diagram illustrates the decision matrix for characterizing the solid-state form of the target molecule.



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Caption: Workflow for determining the solid-state conformation of biaryl pyridine derivatives.

Interaction Network & Packing Motifs

Understanding the intermolecular forces is crucial for predicting bio-performance (e.g., dissolution rate).

Halogen Bonding Network

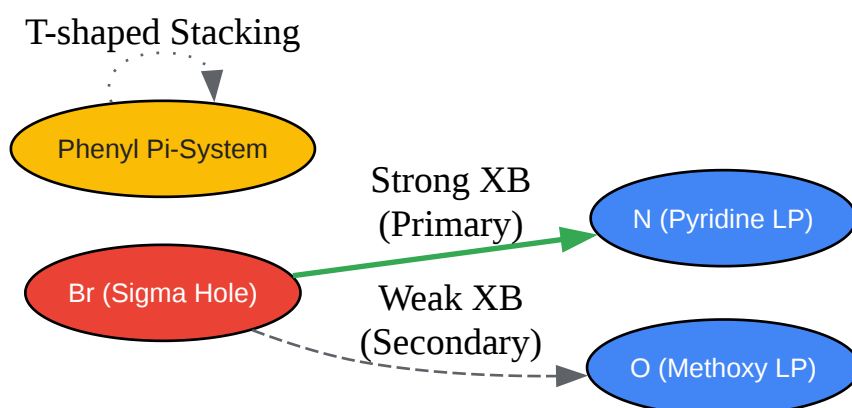
The bromine atom acts as a "molecular hook." In the crystal lattice, we expect the following competitive interactions:

- Primary Interaction (Directional): C-Br...N(pyridine)
 - Distance: ~2.9 - 3.1 Å (Less than sum of vdW radii).
 - Angle:

(Linearity indicates strong

-hole interaction).
- Secondary Interaction (Steric): C-H...O(methoxy)
 - Weak hydrogen bonds that stabilize the twist of the methoxy group relative to the pyridine ring.

Visualizing the Pathway (Diagram)



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Caption: Competitive intermolecular interaction map. XB = Halogen Bond, LP = Lone Pair.

References

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Sources

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